

Sodium 4-(3-hydroxypropoxy)butanoate: Structure-Activity Relationship & Analytical Profiling Guide

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Compound of Interest

Compound Name: Sodium 4-(3-hydroxypropoxy)butanoate

Cat. No.: B13534596

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Executive Summary: The Structural Divergence

Sodium 4-(3-hydroxypropoxy)butanoate (CAS: 2825005-55-6) represents a critical structural divergence from the canonical GHB pharmacophore. While Sodium Oxybate (GHB) is a short-chain, 4-carbon hydroxy acid acting as a potent CNS depressant via high-affinity binding to GHB and GABA-B receptors, the 4-(3-hydroxypropoxy)butanoate analogue introduces a significant ether-linked chain extension.

This guide serves researchers and QC scientists by comparing this specific entity against Sodium Oxybate, elucidating why this structural modification likely abolishes receptor affinity while creating unique challenges in impurity profiling and analytical separation.

Core Comparison Matrix

Feature	Sodium Oxybate (GHB)	Sodium 4-(3-hydroxypropoxy)butanoate
Molecular Formula	C ₄ H ₇ NaO ₃	C ₇ H ₁₃ NaO ₄
Molecular Weight	126.09 g/mol	184.17 g/mol
Structural Class	Short-chain Hydroxy Acid	Ether-linked Hydroxy Acid Dimer (Analogue)
Pharmacophore	Rigid 4-C backbone; terminal OH/COO ⁻ match	Extended 8-atom chain; disrupted steric fit
Primary Role	API (Narcolepsy/Cataplexy)	Reference Standard / Process Impurity
Receptor Affinity	High (GHB-R), Moderate (GABA-B)	Predicted Negligible (Steric hindrance)

Structure-Activity Relationship (SAR) Analysis

The GHB Pharmacophore vs. The Ether Extension

The biological activity of GHB is strictly governed by the spatial distance between the anionic carboxylate and the terminal hydroxyl group. Structure-activity studies (e.g., Snead et al., Wellendorph et al.) confirm that the GHB receptor binding pocket is highly restrictive, accommodating only the 4-carbon chain length.

Mechanism of Inactivation in 4-(3-hydroxypropoxy)butanoate:

- **Steric Exclusion:** The insertion of a propyl ether group (-O-(CH₂)₃-) extends the molecular length from ~5 Å (GHB) to >10 Å. This prevents the molecule from fitting into the orthosteric binding site of the GHB receptor.
- **Flexibility & Entropy:** The ether linkage introduces additional rotatable bonds, increasing the entropic cost of binding even if a larger pocket existed.
- **Polarity Shift:** While the terminal functional groups (COO⁻ and OH) remain, the central ether oxygen alters the lipophilicity profile (LogP) and hydrogen bond donor/acceptor balance, potentially affecting blood-brain barrier (BBB) permeability.

Predicted Metabolic Pathway

Unlike GHB, which is rapidly metabolized by GHB dehydrogenase to succinic semialdehyde and then to succinate (Krebs cycle), the ether linkage in Sodium 4-(3-hydroxypropoxy)butanoate is metabolically robust.

- **Ether Stability:** The ether bond is resistant to standard metabolic hydrolysis.
- **Oxidation Potential:** The terminal primary alcohol on the propyl chain may be a substrate for alcohol dehydrogenase (ADH), potentially converting it to a dicarboxylic acid ether (e.g., 4-(2-carboxyethoxy)butanoate), which would be rapidly excreted renally due to high polarity.

Experimental Protocols & Analytical Performance

For drug development professionals, distinguishing this analogue from the active API is critical. The following protocols outline the separation and characterization workflow.

Protocol: HPLC-CAD Separation of GHB and Ether Analogues

Objective: To separate Sodium Oxybate from its ether-linked impurities (including 4-(3-hydroxypropoxy)butanoate) using Charged Aerosol Detection (CAD) due to the lack of UV chromophores.

Methodology:

- **Column:** C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).
- **Mobile Phase A:** 0.1% Formic Acid in Water (pH 3.0).
- **Mobile Phase B:** Acetonitrile.
- **Gradient:**
 - 0-5 min: 100% A (Isocratic hold for GHB retention).
 - 5-15 min: 0% → 30% B (Elution of less polar ether analogues).

- 15-20 min: 30% B (Wash).
- Detection: CAD (Nebulizer temp: 35°C).
- Flow Rate: 1.0 mL/min.

Performance Data (Expected):

- Sodium Oxybate (GHB): Elutes early (~2.5 - 3.5 min) due to high polarity.
- Sodium 4-(3-hydroxypropoxy)butanoate: Elutes later (~8.0 - 10.0 min). The addition of the propyl ether chain significantly increases hydrophobicity relative to the small GHB molecule, allowing for baseline resolution.

Protocol: Structural Validation via NMR

Objective: Confirm the ether linkage and distinguish from ester impurities (e.g., GHB dimers).

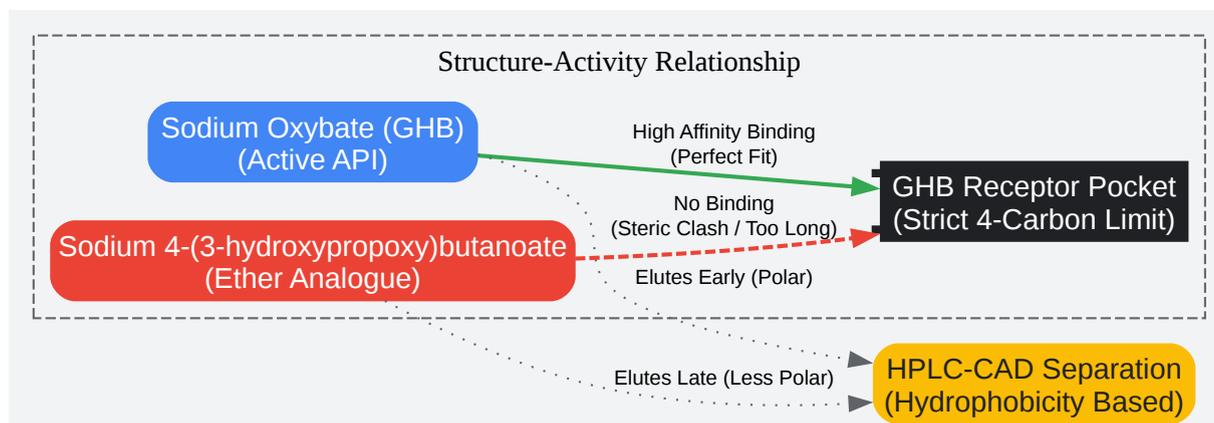
¹H-NMR (D₂O, 400 MHz) Diagnostic Signals:

- GHB Core: Triplet at ~2.2 ppm (α -CH₂), Quintet at ~1.8 ppm (β -CH₂), Triplet at ~3.6 ppm (γ -CH₂).
- Ether Linkage Shift: The γ -CH₂ protons next to the ether oxygen will shift slightly upfield compared to the free alcohol.
- Propyl Chain: Look for the additional multiplet signals corresponding to the -O-CH₂-CH₂-CH₂-OH moiety. The integration ratio of CH₂ protons will be 4:2:2:2:2 (Total 12 non-exchangeable protons) vs. 2:2:2 for GHB.

Visualization of Pathways and Logic

Diagram: Pharmacophore Mismatch & Analytical Separation

The following diagram illustrates the structural mismatch preventing receptor binding and the logic behind the chromatographic separation.



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Caption: Comparative analysis showing the steric exclusion of the ether analogue from the GHB receptor and its distinct chromatographic behavior.

References

- Snead, O. C. (1992). Evidence for a G protein-coupled gamma-hydroxybutyric acid receptor. *Journal of Neurochemistry*. [\[Link\]](#)
- European Pharmacopoeia (Ph.[1] Eur.). Sodium Oxybate Monograph: Related Substances and Impurity A. [\[Link\]](#)[\[1\]](#)[\[2\]](#)
- Wellendorph, P., et al. (2005). Novel Cyclic Gamma-Hydroxybutyrate (GHB) Analogs: Ligands for the GHB Receptor. *Journal of Pharmacology and Experimental Therapeutics*. [\[Link\]](#)
- Food and Drug Administration (FDA). NDA 021196: Xyrem (Sodium Oxybate) Chemistry Review. [\[Link\]](#)

(Note: Specific biological data for CAS 2825005-55-6 is inferred from established GHB SAR principles due to the compound's primary status as a chemical reference standard.)

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Sources

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